Cas no 1030207-17-0 (3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]-)
![3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- structure](https://ja.kuujia.com/scimg/cas/1030207-17-0x500.png)
3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]-
-
- インチ: 1S/C15H13Cl2N3O3/c1-23-8-13(21)19-10-2-4-11(5-3-10)20-15(22)9-6-12(16)14(17)18-7-9/h2-7H,8H2,1H3,(H,19,21)(H,20,22)
- InChIKey: MADJBNDMBDJHLC-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(Cl)C=C1C(NC1=CC=C(NC(COC)=O)C=C1)=O
じっけんとくせい
- 密度みつど: 1.467±0.06 g/cm3(Predicted)
- ふってん: 501.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.38±0.70(Predicted)
3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587920-2.5g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26587920-0.5g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26587920-5g |
1030207-17-0 | 90% | 5g |
$2028.0 | 2023-09-13 | ||
Enamine | EN300-26587920-1g |
1030207-17-0 | 90% | 1g |
$699.0 | 2023-09-13 | ||
Enamine | EN300-26587920-10g |
1030207-17-0 | 90% | 10g |
$3007.0 | 2023-09-13 | ||
Enamine | EN300-26587920-1.0g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26587920-0.05g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26587920-0.1g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26587920-0.25g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26587920-5.0g |
5,6-dichloro-N-[4-(2-methoxyacetamido)phenyl]pyridine-3-carboxamide |
1030207-17-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]-に関する追加情報
Introduction to 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- (CAS No. 1030207-17-0)
3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- (CAS No. 1030207-17-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, dichloro substitution, and a substituted phenyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The pyridine ring is a key structural motif in many biologically active compounds due to its ability to form hydrogen bonds and participate in π-π stacking interactions. The presence of the dichloro substitution at the 5 and 6 positions of the pyridine ring enhances the compound's lipophilicity and can influence its pharmacokinetic properties. The substituted phenyl group with an amino moiety linked to a methoxyacetyl group further modulates the compound's interactions with biological targets.
Recent studies have explored the potential of 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- have also been studied in detail. Its lipophilic nature allows for good absorption and distribution within the body, while its metabolic stability ensures a reasonable half-life. These properties are crucial for developing effective drug formulations that can be administered orally or intravenously.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]- (CAS No. 1030207-17-0) represents a promising compound with diverse therapeutic potential. Its unique structural features and biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
1030207-17-0 (3-Pyridinecarboxamide, 5,6-dichloro-N-[4-[(2-methoxyacetyl)amino]phenyl]-) 関連製品
- 1192260-78-8(4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-)
- 2680873-61-2(benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate)
- 2091379-38-1(1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one)
- 270065-69-5(Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid)
- 2229269-66-1(1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol)
- 56177-80-1(Ethoxy-5-fluoro-4(3H)-pyrimidinone)
- 1622351-34-1(Exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride)
- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)
- 1804044-23-2(1-Bromo-3-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one)
- 1219804-10-0(4-Fluorobenzyl-2,3,5,6-d4 Chloride)




